Z-Lys(Tos)-Onp Z-Lys(Tos)-Onp
Brand Name: Vulcanchem
CAS No.: 16879-94-0
VCID: VC0554318
InChI: InChI=1S/C27H29N3O8S/c1-20-10-16-24(17-11-20)39(35,36)28-18-6-5-9-25(29-27(32)37-19-21-7-3-2-4-8-21)26(31)38-23-14-12-22(13-15-23)30(33)34/h2-4,7-8,10-17,25,28H,5-6,9,18-19H2,1H3,(H,29,32)/t25-/m0/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Molecular Formula: C27H29N3O8S
Molecular Weight: 555.61

Z-Lys(Tos)-Onp

CAS No.: 16879-94-0

Cat. No.: VC0554318

Molecular Formula: C27H29N3O8S

Molecular Weight: 555.61

* For research use only. Not for human or veterinary use.

Z-Lys(Tos)-Onp - 16879-94-0

Specification

CAS No. 16879-94-0
Molecular Formula C27H29N3O8S
Molecular Weight 555.61
IUPAC Name (4-nitrophenyl) (2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Standard InChI InChI=1S/C27H29N3O8S/c1-20-10-16-24(17-11-20)39(35,36)28-18-6-5-9-25(29-27(32)37-19-21-7-3-2-4-8-21)26(31)38-23-14-12-22(13-15-23)30(33)34/h2-4,7-8,10-17,25,28H,5-6,9,18-19H2,1H3,(H,29,32)/t25-/m0/s1
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Nomenclature

Z-Lys(Tos)-ONp, with the CAS number 16879-94-0, is formally known as Nα-Z-Nε-4-toluenesulfonyl-L-lysine 4-nitrophenyl ester . This compound is recognized by several synonyms in scientific literature, including:

  • Z-L-Lys(Tos)-ONp

  • Z-LYSINE(TOS)-ONP

  • Z-N-EPSILON-4-TOLUENESULFONYL-L-LYSINE 4-NITROPHENYL ESTER

  • Nalpha-Z-Nepsilon-4-toluenesulfonyl-L-lysine 4-nitrophenyl ester

  • (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoate

  • L-Lysine, N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester

The compound has a molecular formula of C27H29N3O8S with a molecular weight of 555.6 g/mol . The MDL Number associated with this compound is MFCD00237353 .

Structural Characteristics

Z-Lys(Tos)-ONp incorporates three key structural components that define its chemical behavior and applications:

Protecting Groups

The compound features a benzyloxycarbonyl (Z) protecting group on the alpha amino group (Nα) of lysine. This carbamate-based protecting group is widely used in peptide synthesis to prevent unwanted reactions at the alpha amino position during coupling reactions .

Functional Modifications

The epsilon amino group (Nε) of lysine is modified with a 4-toluenesulfonyl (tosyl) group. This sulfonamide modification affects the reactivity and properties of the lysine side chain, making it useful for specific synthetic applications .

Activated Ester

The carboxyl terminus is modified as a 4-nitrophenyl ester (ONp), which serves as an activated ester for peptide coupling reactions. The 4-nitrophenyl group acts as a good leaving group, facilitating aminolysis reactions in peptide synthesis .

Physical and Chemical Properties

The physical and chemical properties of Z-Lys(Tos)-ONp determine its handling requirements and applications in laboratory settings:

PropertyValueReference
Molecular Weight555.6 g/mol
Molecular FormulaC27H29N3O8S
Physical StateSolid
Recommended Storage Temperature-15°C
SolubilitySoluble in organic solvents like DMSO, dioxane
Optical RotationD= -17 ± 2° (C=1 in dioxane) at 24°C

The compound requires careful storage to maintain its stability and reactivity. The specific optical rotation value indicates its chirality as the L-isomer, which is important for its biological applications .

Reactivity and Chemical Behavior

The reactivity of Z-Lys(Tos)-ONp is primarily determined by its functional groups:

Activated Ester Reactivity

The 4-nitrophenyl ester group is designed for high reactivity toward nucleophiles, particularly primary amines. This activation enables efficient peptide bond formation under mild conditions . In hydrolysis studies of related compounds, p-nitrophenyl esters show significant reactivity compared to other ester derivatives .

Tosyl Group Chemistry

The tosyl group on the epsilon amino position serves multiple functions:

  • Protection of the side chain amino group during peptide synthesis

  • Modification of the nucleophilicity of the amino group

  • Potential for selective deprotection under specific conditions

The N-acyl-N-alkyl sulfonamide chemistry, relevant to the tosyl group in this compound, has been studied for its application in protein labeling with rate constants of approximately 10^4 M^-1 s^-1 .

Applications in Research and Development

Z-Lys(Tos)-ONp has significant applications across several fields:

Peptide Synthesis

The compound serves as a valuable building block in solid-phase and solution-phase peptide synthesis, particularly for creating peptides with modified lysine residues. The activated ester allows for efficient coupling reactions under mild conditions .

Biochemical Research

Z-Lys(Tos)-ONp is utilized as a tool for studying enzyme activity and protein interactions, particularly in contexts involving lysine modifications. The compound's specific reactivity makes it useful for investigating proteolytic enzymes with trypsin-like specificity .

Drug Development

The compound plays a significant role in the synthesis of peptide-based drugs, offering a means to create modified therapeutic agents with enhanced efficacy and specificity. The controlled reactivity allows for precise modification of peptide structures .

Diagnostic Applications

Z-Lys(Tos)-ONp is employed in developing assays for detecting specific proteins, contributing to disease diagnosis and biomarker identification. The compound's selective reactivity makes it suitable for creating detection systems for specific proteolytic activities .

Material Science

The compound finds applications in creating functional materials, particularly polymers with tailored properties for various industrial applications. The reactive functional groups allow for incorporation into larger molecular structures .

Comparison with Related Compounds

Z-Lys(Tos)-ONp belongs to a family of protected and activated lysine derivatives. Understanding its relationship to similar compounds provides context for its specific applications:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Differences from Z-Lys(Tos)-ONp
Z-Lys(Z)-ONP21160-82-7C28H29N3O8535.55Contains Z protection on both α and ε amino groups
Z-Lys(Boc)-ONp2212-69-3C25H31N3O8501.54Contains Boc protection on ε amino group instead of tosyl
Z-Lys-ONP HCL---Unprotected ε amino group, HCl salt
Tos-Lys-CH2Cl4272-74-6C14H22Cl2N2O3S369.301Chloromethyl ketone instead of p-nitrophenyl ester; different N-terminal protection

These structural variations result in different chemical properties, stability, and applications in peptide synthesis and enzyme studies .

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